

An In-depth Technical Guide to the Chemical Structure and Properties of Ngaione

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ngaione is a naturally occurring furanosesquiterpenoid ketone, notably found in the leaves of the New Zealand native tree, Ngaio (Myoporum laetum).[1] Renowned for its potent hepatotoxicity in livestock, this compound also exhibits antibacterial and insect-repellent properties. This technical guide provides a comprehensive overview of the chemical structure of **ngaione**, its physicochemical and spectroscopic properties, a representative protocol for its isolation from natural sources, and a proposed mechanism for its cytotoxic activity. This document is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Chemical Structure and Identification

Ngaione is a sesquiterpenoid, meaning it is derived from three isoprene units and possesses 15 carbon atoms. Its core structure consists of a tetrahydrofuran ring linked to a furan ring, with an extended ketone-containing side chain.

- IUPAC Name: 1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
- Molecular Formula: C15H22O3



Stereochemistry: The molecule contains two stereocenters, designated as (2R, 5S), which
are crucial for its specific biological activity.

The chemical structure of **Ngaione** is depicted below: Chemical structure of Ngaione

Physicochemical and Spectroscopic Data

Quantitative data for **ngaione** is summarized in the table below. While it is a well-identified natural product, comprehensive physical constant data is not widely reported in modern literature. The spectroscopic data provided are essential for its identification and structural confirmation.



Property	Value
Molecular Weight	250.33 g/mol
Molecular Formula	C15H22O3
Physical State	Oily liquid (typical for essential oils)
Melting Point	Data not readily available in the literature.
Boiling Point	Data not readily available in the literature.
Solubility	Soluble in organic solvents (e.g., ether, chloroform); Insoluble in water.[2]
¹ H-NMR Spectroscopy	Specific chemical shifts not detailed in available literature. Expected signals would include those for furan protons, methyl groups, and protons adjacent to the ketone.
¹³ C-NMR Spectroscopy	Specific chemical shifts not detailed in available literature. Expected signals would include a downfield signal for the carbonyl carbon (~200 ppm) and signals for the furan and tetrahydrofuran rings.[3][4]
Infrared (IR) Spectroscopy	Expected strong absorption band for the C=O (ketone) stretch around 1715-1725 cm ⁻¹ .[5][6] Additional bands for C-O and C-H stretching would also be present.
Mass Spectrometry (MS)	The molecular ion peak (M+) would be observed at m/z 250.[7][8] Common fragmentation patterns would involve cleavage adjacent to the carbonyl group and loss of the side chain.[9]

Experimental Protocols: Isolation of Ngaione

The following is a representative protocol for the isolation of **ngaione** from the leaves of Myoporum laetum, based on standard methodologies for essential oil extraction and purification.



Protocol 3.1: Steam Distillation for Essential Oil Extraction

Objective: To extract the volatile essential oil, containing **ngaione**, from plant material.

Materials:

- Fresh leaves of Myoporum laetum (1 kg)
- Distilled water
- Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)[10]
- · Heating mantle
- Dichloromethane or Diethyl ether (for extraction)
- Separatory funnel
- · Anhydrous magnesium sulfate or sodium sulfate

Methodology:

- Preparation: Coarsely chop the fresh Ngaio leaves to increase the surface area for steam penetration.
- Apparatus Setup: Assemble the steam distillation unit. Place approximately 2 liters of distilled water in the boiling flask. Loosely pack the chopped leaves into the biomass flask.[2]
- Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile essential oils with it. This vapor mixture then travels to the condenser.[10]
- Condensation and Collection: The steam and oil vapor are cooled in the condenser, and the resulting liquid (a hydrosol and a separate oil layer) is collected in the receiver. Continue the process for 2-3 hours, or until no more oil is observed in the distillate.



- Extraction: Combine all the collected distillate in a large separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[11]
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude essential oil.

Protocol 3.2: Purification by Column Chromatography

Objective: To isolate pure **ngaione** from the crude essential oil.

Materials:

- Crude essential oil from Protocol 3.1
- Silica gel (60-120 mesh)
- Glass chromatography column
- Solvent system: Hexane and Ethyl Acetate (gradient elution)
- Test tubes for fraction collection
- Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Methodology:

- Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the chromatography column to avoid air bubbles. Add a small layer of sand on top to protect the silica bed.[12]
- Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load this sample onto the top of the column.[13]
- Elution: Begin eluting the column with 100% hexane, collecting fractions of approximately 10-15 mL in test tubes.[14]

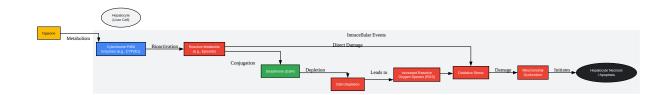


- Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in the hexane (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). This will elute compounds of increasing polarity.
- Fraction Analysis: Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.
- Pooling and Concentration: Combine the fractions that contain pure **ngaione** (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Biological Activity and Proposed Signaling Pathway for Hepatotoxicity

Ngaione is a well-documented hepatotoxin.[1] While the precise molecular pathway has not been fully elucidated specifically for **ngaione**, a plausible mechanism can be proposed based on the well-established toxicology of similar xenobiotics.[15][16][17] This proposed pathway involves metabolic activation to a reactive species, leading to oxidative stress and subsequent cell death.

The logical workflow for this proposed mechanism is detailed below.





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